molecular formula C10H10O3 B8755843 4-(Allyloxy)-2-hydroxybenzaldehyde

4-(Allyloxy)-2-hydroxybenzaldehyde

Cat. No. B8755843
M. Wt: 178.18 g/mol
InChI Key: ITQQJWLUOAEZNS-UHFFFAOYSA-N
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Patent
US06048893

Procedure details

A mixture of 2,4-dihydroxybenzaldehyde (15 g), allyl bromide (9.6 ml), potassium carbonate (15.4 g), potassium iodide (18.5 g) and tetra-n-butylammonium bromide (3.59 g) in methyl ethyl ketone (200 ml) was heated at reflux for 1 hour. The reaction mixture was filtered and evaporated. The residue was partitioned between ethyl acetate (100 ml) and water (100 ml). The organic phase was evaporated and the residual oil (20 g) purified by flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (95:5, v/v). Fractions homogenous in the required product were combined and evaporated to give the title compound (13.8 g) as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11](Br)[CH:12]=[CH2:13].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(C(C)=O)C>[CH2:13]([O:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([OH:1])[CH:9]=1)[CH:12]=[CH2:11] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
15.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.59 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil (20 g) purified by flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (95:5
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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